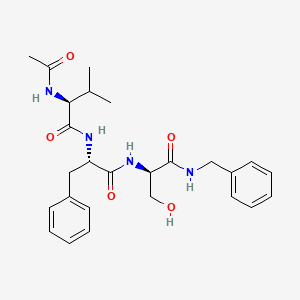
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is a synthetic peptide compound It is composed of several amino acids, including valine, phenylalanine, and serine, with specific modifications such as acetylation and benzylation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or TBTU to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while reduction could lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyl modifications can enhance its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine.
N-Acetyl-L-alanine: Another acetylated amino acid.
N-Acetyl-L-leucine: Similar in structure but with leucine instead of valine.
Uniqueness
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is unique due to its specific combination of amino acids and modifications. The presence of both acetyl and benzyl groups distinguishes it from other peptides, potentially offering unique bioactive properties and applications.
Propiedades
Número CAS |
872982-92-8 |
|---|---|
Fórmula molecular |
C26H34N4O5 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H34N4O5/c1-17(2)23(28-18(3)32)26(35)29-21(14-19-10-6-4-7-11-19)25(34)30-22(16-31)24(33)27-15-20-12-8-5-9-13-20/h4-13,17,21-23,31H,14-16H2,1-3H3,(H,27,33)(H,28,32)(H,29,35)(H,30,34)/t21-,22+,23-/m0/s1 |
Clave InChI |
AJXZHVUFVZILQB-ZRBLBEILSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


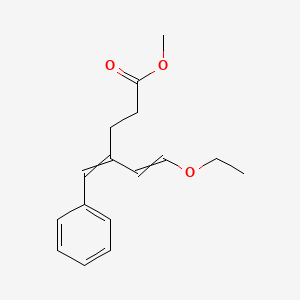
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
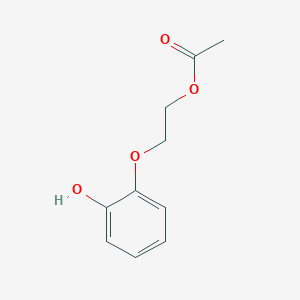

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

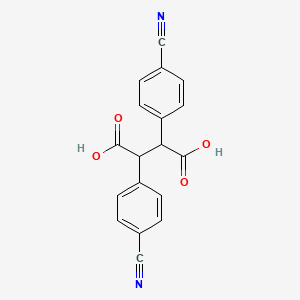
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
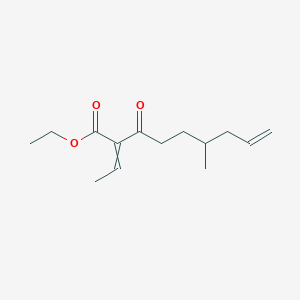
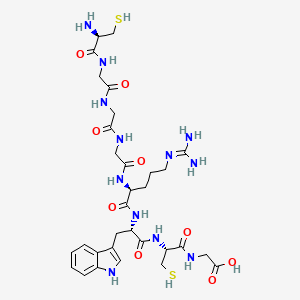
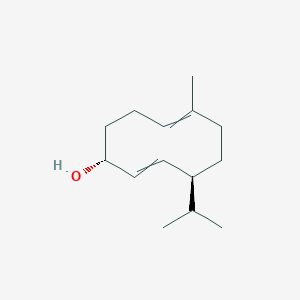
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)


